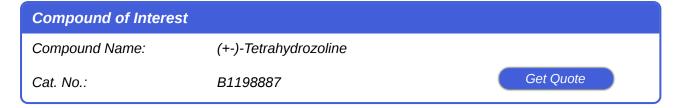


Spectroscopic Analysis of (±)-Tetrahydrozoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alpha-adrenergic agonist, (±)-Tetrahydrozoline. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for (±)-Tetrahydrozoline are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (±)-Tetrahydrozoline reveals the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.83	m	1H	H-3'
1.96	m	1H	H-3'
2.08	m	1H	H-2'
2.22	m	1H	H-2'
2.82	t	2H	H-4'
3.65	S	4H	H-4, H-5
4.38	t	1H	H-1'
7.12	m	3H	Ar-H
7.37	m	1H	Ar-H

Note: The assignments are based on the structure of (±)-Tetrahydrozoline and typical chemical shift values.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.



Chemical Shift (δ) ppm	Assignment
21.6	C-3'
23.0	C-2'
29.3	C-4'
42.1	C-1'
52.0	C-4, C-5
126.0	Ar-CH
126.3	Ar-CH
129.2	Ar-CH
129.5	Ar-CH
134.1	Ar-C
139.7	Ar-C
166.4	C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the significant absorption bands in the IR spectrum of (\pm) -Tetrahydrozoline.



Wavenumber (cm⁻¹)	Intensity	Assignment
3180	Strong	N-H Stretch
2929	Strong	C-H Stretch (aliphatic)
1616	Strong	C=N Stretch
1493	Medium	C=C Stretch (aromatic)
1453	Medium	CH₂ Bend
744	Strong	C-H Bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (±)-Tetrahydrozoline shows a molecular ion peak and several fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

m/z	Relative Intensity (%)	Assignment
200	25	[M] ⁺ (Molecular Ion)
199	100	[M-H]+
171	10	[M-C ₂ H ₃ N] ⁺
144	15	[M-C ₃ H ₄ N ₂] ⁺
131	55	[C10H9] ⁺
115	20	[C ₉ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy



Sample Preparation: A solution of (±)-Tetrahydrozoline is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.

IR Spectroscopy

Sample Preparation: A small amount of the solid (±)-Tetrahydrozoline sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry

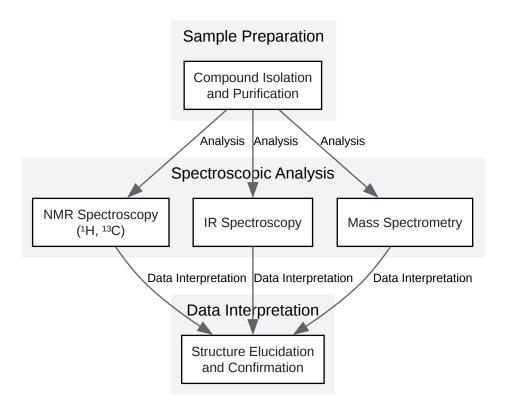
Sample Preparation: A dilute solution of (±)-Tetrahydrozoline is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (±)-Tetrahydrozoline.





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Caption: General workflow for spectroscopic analysis of organic compounds.

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